6-Hydroxy-2-N,N-dipropylaminotetralin
Description
Properties
CAS No. |
75017-01-5 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H25NO/c1-3-9-17(10-4-2)15-7-5-14-12-16(18)8-6-13(14)11-15/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3 |
InChI Key |
GJLQYNALOOKSLR-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)O |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)O |
Synonyms |
6-hydroxy-2-N,N-dipropylaminotetralin 6-hydroxy-2-N,N-dipropylaminotetralin hydrobromide 6-hydroxy-2-N,N-dipropylaminotetralin hydroiodide, (+-)-isomer 6-hydroxy-2-N,N-dipropylaminotetralin, (+-)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
7-Hydroxy-2-N,N-dipropylaminotetralin (7-OH-DPAT)
- Structure : Differs by a hydroxyl group at the 7-position instead of the 6-position.
- Pharmacology : A high-affinity dopamine D₃ receptor agonist with 10-fold selectivity over D₂ receptors. Studies show it modulates dopamine synthesis in rat brain limbic regions at doses as low as 0.1 mg/kg .
- Functional Role : Used to investigate D₃ receptor-mediated behaviors, such as locomotor activity and reward pathways .
8-Hydroxy-N,N-dipropylaminotetralin (8-OH-DPAT)
- Structure : Hydroxyl group at the 8-position.
- Pharmacology : Potent 5-HT₁ₐ serotonin receptor agonist (Kd = 0.5 nM in human recombinant systems) . Acts as a partial agonist in adapter G-protein systems but a full agonist in adenylyl cyclase pathways .
- Functional Role : Key tool for studying 5-HT₁ₐ-related anxiety and depression mechanisms .
2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin (N-0734)
- Structure : Incorporates a thiophenylethyl group in the amine side chain.
- Pharmacology : Targets dopamine D₁ and D₂ receptors with moderate affinity. Molecular weight = 315.47 g/mol .
- Functional Role : Investigated for Parkinson’s disease due to mixed D₁/D₂ agonism .
Comparative Pharmacological Profiles
Key Research Findings
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Hydroxy-2-N,N-dipropylaminotetralin with high purity for pharmacological studies?
- Methodological Answer : Synthesis typically involves reductive amination of 6-hydroxytetralone with dipropylamine under hydrogenation conditions. Critical parameters include:
- Catalyst selection : Use of palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) to optimize yield .
- Solvent choice : Polar aprotic solvents (e.g., ethanol or methanol) improve reaction homogeneity.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥98% purity. Monitor intermediates via TLC or HPLC .
Q. How can researchers validate the structural integrity of 6-OH-DPAT post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm stereochemistry (axial vs. equatorial hydroxyl group) and propyl chain orientation via H and C NMR. Key peaks: aromatic protons (δ 6.5–7.0 ppm), hydroxyl proton (δ 4.8–5.2 ppm) .
- Mass spectrometry (MS) : Verify molecular ion [M+H]⁺ at m/z 263.2 and fragmentation patterns.
- HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities (<1%) .
Advanced Research Questions
Q. What experimental strategies address contradictory findings in 6-OH-DPAT’s receptor selectivity (e.g., D2 vs. D3 dopamine receptors)?
- Methodological Answer : Receptor binding assays must control for:
- Radioligand specificity : Use [³H]-7-OH-DPAT for D3 and [³H]-spiperone for D2 receptors. Validate with knockout models or siRNA silencing .
- Buffer conditions : Vary Mg²⁺ concentration (1–10 mM) to modulate receptor-G protein coupling, affecting agonist affinity .
- Data normalization : Express results as % displacement relative to reference agonists (e.g., quinpirole) to minimize batch variability .
Q. How can computational modeling resolve discrepancies in 6-OH-DPAT’s pharmacokinetic profiles across species?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., D2/D3 extracellular loops) using CHARMM or AMBER force fields. Compare binding free energy (ΔG) across species .
- QSAR analysis : Derive predictive models using descriptors like logP, polar surface area, and hydrogen-bond donors. Validate against in vivo clearance data .
- Interspecies scaling : Apply allometric equations (e.g., ) to extrapolate human pharmacokinetics from rodent data .
Data Contradiction Analysis
Q. Why do studies report conflicting EC₅₀ values for 6-OH-DPAT in cAMP inhibition assays?
- Methodological Answer : Variations arise from:
- Cell line differences : CHO vs. HEK293 cells exhibit varying Gαi/o protein expression, altering downstream signaling .
- Assay duration : Short-term (<30 min) vs. long-term (>2 hr) incubations affect receptor desensitization rates.
- Data normalization : Baseline cAMP levels (unstimulated vs. forskolin-stimulated) must be standardized. Use % inhibition relative to maximal forskolin response .
Analytical Method Development
Q. What advanced analytical techniques quantify 6-OH-DPAT in biological matrices with high sensitivity?
- Methodological Answer :
- LC-MS/MS : Use a triple quadrupole system (MRM mode) with deuterated internal standards (e.g., 6-OH-DPAT-d₇). Optimize transitions: m/z 263.2 → 154.1 (quantifier) and 263.2 → 121.0 (qualifier) .
- Sample preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) to minimize matrix effects.
- Validation parameters : Assess linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and intra-day precision (<15% RSD) per ICH guidelines .
Functional Assay Design
Q. How to design in vivo experiments to isolate 6-OH-DPAT’s effects on locomotor activity vs. hypothermia?
- Methodological Answer :
- Dose-response curves : Administer 0.1–3.0 mg/kg (s.c.) in rodents. Use selective antagonists (e.g., L-741,626 for D2) to dissect receptor contributions .
- Temperature monitoring : Implant telemetry probes for continuous core temperature measurement.
- Behavioral scoring : Combine automated actimetry with manual observation (e.g., rearing, grooming) to differentiate motor vs. autonomic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
